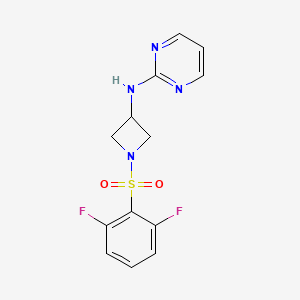

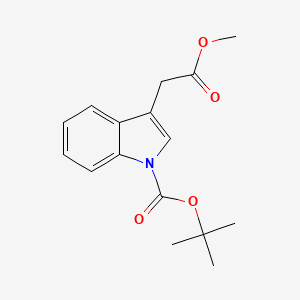

tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate is an organic compound with the formula C14H19NO3. It is a white powder that is soluble in water, ethanol and other organic solvents. The compound is used in a variety of scientific research applications, including as a catalyst for organic reactions and as a reagent in the synthesis of other compounds.

Applications De Recherche Scientifique

Palladium-Catalyzed Synthesis : Palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles have been utilized for synthesizing tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives. This method uses PdCl2 as the catalyst and acetonitrile as the solvent, offering moderate to high yields of 3-oxoindolines. A mechanism for this process has been proposed (Zhou et al., 2017).

Cyclization of Tert-Butyl Ester : Cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate followed by C3-alkylation with allyl bromide yields 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This process contradicts prior reports of failed cyclization under strongly basic conditions (Hodges et al., 2004).

Aerobic Oxidation Catalysis : Copper(I) chloride, in the presence of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, acts as a catalyst for chemoselective aerobic oxidation of allylic and benzylic alcohols. This method efficiently transforms primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of Spirocyclic Indoline Lactone : The synthesis involves base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate and subsequent C3-alkylation. This yields a high-yield single diastereomer, contrary to prior publications that reported failed cyclization under similar conditions (Hodges et al., 2004).

Synthesis of Fluorescent Dual Sensor : A rhodamine-based compound has been synthesized and characterized as a dual chemosensor for Zn2+ and Al3+ ions, demonstrating distinctly separated excitation and emission wavelengths. This sensor exhibits significant fluorescence intensity changes in the presence of the respective ions (Roy et al., 2019).

Propriétés

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-10-11(9-14(18)20-4)12-7-5-6-8-13(12)17/h5-8,10H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSVMEMKGVXHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2722940.png)

![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2722941.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2722947.png)

![(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722948.png)

![N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea](/img/structure/B2722949.png)

![5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2722950.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2722952.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2722957.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2722959.png)

![N-(6-methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722960.png)